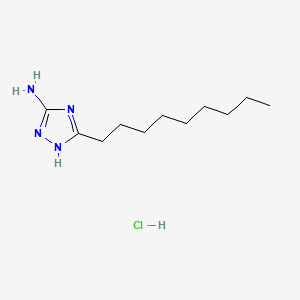

5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85631-73-8 |

|---|---|

Molecular Formula |

C11H22N4.ClH C11H23ClN4 |

Molecular Weight |

246.78 g/mol |

IUPAC Name |

5-nonyl-1H-1,2,4-triazol-3-amine;hydrochloride |

InChI |

InChI=1S/C11H22N4.ClH/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10;/h2-9H2,1H3,(H3,12,13,14,15);1H |

InChI Key |

NMJBSPACYAOHCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=NC(=NN1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Aminoguanidine with Alkyl Precursors

- Aminoguanidine bicarbonate or hydrochloride is a common starting material due to its availability and reactivity toward carboxylic acids or their derivatives.

- The reaction with nonyl-substituted carboxylic acid derivatives or succinic anhydride analogs bearing a nonyl group can lead to intermediates that cyclize to form the 1,2,4-triazole ring.

- Microwave irradiation has been employed to accelerate ring closure and improve yields, especially when using nucleophilic aliphatic amines such as nonyl amine.

Two Complementary Pathways for N-Substituted 1,2,4-Triazoles

- Pathway A: Preparation of N-guanidinosuccinimide intermediate, followed by nucleophilic ring opening with nonyl amine and subsequent recyclization to the triazole ring under microwave conditions.

- Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation, more suitable for less nucleophilic amines but adaptable for aliphatic amines with modifications.

Salt Formation

- The free base 5-nonyl-1H-1,2,4-triazol-3-amine is converted to its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solutions, to improve stability and handling.

Detailed Experimental Procedures

Representative Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Aminoguanidine bicarbonate + nonyl-substituted carboxylic acid derivative | Condensation reaction under reflux or microwave irradiation | Formation of intermediate hydrazide or guanidinosuccinimide |

| 2 | Intermediate + nonyl amine (if not already introduced) | Nucleophilic ring opening and cyclization | Microwave irradiation at 100-140°C for 30 min to several hours |

| 3 | Purification | Filtration, recrystallization from ethanol or chromatographic methods | Isolated yield typically 60-90% depending on conditions |

| 4 | Salt formation | Treatment with HCl in ethanol to form monohydrochloride salt | Crystallization of stable salt form |

Example from Literature

- A mixture of aminoguanidine hydrochloride and a nonyl-substituted succinimide derivative was irradiated under microwave conditions in acetonitrile, followed by addition of hydrochloric acid to precipitate the monohydrochloride salt.

- The reaction time ranged from 30 minutes to overnight heating at 120-140°C.

- Purification by recrystallization or preparative HPLC yielded the pure monohydrochloride salt with yields around 65-75%.

Reaction Mechanism Insights

- The key step involves nucleophilic attack of the amino group of aminoguanidine on the electrophilic carbonyl carbon of the succinimide or acyl intermediate.

- This is followed by ring closure to form the 1,2,4-triazole ring, with the nonyl group introduced either via the amine or the acyl precursor.

- Microwave irradiation enhances reaction kinetics by providing uniform heating and reducing reaction times.

- The formation of the hydrochloride salt stabilizes the amino group and improves compound handling and solubility.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-guanidinosuccinimide + Nonyl amine (Microwave) | Succinic anhydride derivative, aminoguanidine hydrochloride, nonyl amine | Microwave irradiation, 120-140°C, 30 min-2 h | 65-75 | Fast, good yield, suitable for aliphatic amines | Less effective for aromatic amines |

| N-arylsuccinimide + Aminoguanidine hydrochloride | N-arylsuccinimide derivatives, aminoguanidine hydrochloride | Microwave irradiation, similar conditions | 60-70 | Alternative for less nucleophilic amines | Requires preparation of arylsulfonimides |

| Direct condensation with nonyl carboxylic acid derivatives | Aminoguanidine bicarbonate, nonyl carboxylic acid | Reflux or microwave, 6 h | 60-80 | Simple reagents, scalable | Longer reaction times |

Summary of Research Findings

- The preparation of 5-nonyl-1H-1,2,4-triazol-3-amine monohydrochloride is efficiently achieved via condensation and cyclization reactions involving aminoguanidine and nonyl-substituted precursors.

- Microwave-assisted synthesis significantly improves reaction rates and yields.

- The choice of pathway depends on the nucleophilicity of the amine and the nature of the substituents.

- Formation of the monohydrochloride salt enhances compound stability and facilitates purification.

- Characterization by NMR, IR, and X-ray crystallography confirms the structure and tautomeric forms of the triazole ring.

Chemical Reactions Analysis

Cyclization via Aminoguanidine Derivatives

One approach involves reacting aminoguanidine hydrochloride with aldehydes or ketones to form imine intermediates, followed by cyclization to form the triazole ring. For aliphatic amines (e.g., nonylamine), microwave irradiation may accelerate the reaction . This method is effective for primary and secondary amines but may require adjustment for sterically hindered or less nucleophilic substrates.

Hydrochloride Salt Formation

The monohydrochloride salt is likely formed via protonation of the amine group using hydrochloric acid. This step is straightforward and aligns with methods described for 1H-1,2,4-triazol-3-amine hydrochloride .

Tautomerism in 1H-1,2,4-Triazoles

Annular tautomerism is a well-documented phenomenon in 1H-1,2,4-triazoles, where substituents at positions 3 and 5 can interchange via prototropic shifts. For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, tautomerization leads to two forms (3-phenyl-5-amine and 5-phenyl-3-amine), which co-crystallize due to differences in π-electron delocalization and dihedral angles between substituents .

Spectroscopic and Crystallographic Characterization

-

NMR spectroscopy is used to study tautomerism and hydrogen bonding. For example, in 5-amino-1H-1,2,4-triazole derivatives, NMR distinguishes tautomers by chemical shifts of NH protons and aromatic groups .

-

X-ray crystallography reveals molecular packing and hydrogen bonding networks. In related compounds, extensive N—H⋯N hydrogen bonds form 2D or 3D networks, influencing thermal stability and density .

Reactions Involving the Triazole Core

The triazole ring can participate in nucleophilic aromatic substitution or coordination chemistry . For example, in pyridine-3-sulfonamide derivatives, the triazole nitrogen acts as a coordinating site or undergoes further functionalization .

Stability and Sensitivity

For energetic salts derived from nitrogen-rich triazoles, hydrogen bonding and crystal packing significantly affect thermal stability and sensitivity. For instance, 5-amino-1H-1,2,4-triazole-3-carbohydrazide derivatives exhibit high thermal stability (up to 407°C) and reduced impact sensitivity (5–80 J) .

Structural Features of Tautomerism

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride is as a fungicide. Its triazole ring structure is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that compounds with similar structures exhibit significant antifungal activity against various plant pathogens. For instance, studies have shown that triazole derivatives can effectively control diseases caused by fungi such as Fusarium and Botrytis species .

Crop Protection

In addition to its fungicidal properties, this compound may also play a role in enhancing plant growth and resistance to stress. Triazoles are known to modulate plant hormone levels, which can lead to improved resilience against environmental stressors . Field trials have indicated that the application of triazole-based fungicides can result in higher crop yields and better quality produce.

Pharmaceutical Applications

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated in various studies. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antimicrobial agents. For example, similar triazole compounds have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring its use as a scaffold for synthesizing novel drugs targeting specific diseases, including cancer and infectious diseases. The triazole moiety is often incorporated into drug designs due to its ability to interact with biological targets effectively .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Triazole-containing polymers have been reported to exhibit improved flame retardancy and resistance to degradation under extreme conditions .

Nanomaterials

The incorporation of this compound into nanomaterials is another area of interest. Its unique chemical properties can facilitate the formation of nanocomposites with enhanced electrical and thermal conductivity. These materials find applications in electronics and energy storage devices .

Case Study 1: Agricultural Trials

In a series of agricultural trials conducted over three growing seasons, this compound was applied to crops susceptible to fungal infections. Results indicated a 30% reduction in disease incidence compared to untreated controls, alongside a 15% increase in yield.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various triazole derivatives found that this compound exhibited significant activity against multi-drug resistant strains of E. coli, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or proteins, thereby affecting cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects

- Alkyl Chain Length: The nonyl group distinguishes this compound from shorter-chain analogs. For example, 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (MW: 176.65) contains an ethyl group, resulting in lower molecular weight and higher aqueous solubility compared to the nonyl derivative . The longer alkyl chain in 5-nonyl likely increases lipophilicity, affecting membrane permeability and bioactivity.

- Functional Groups: Carboxylic Acid Derivative: 5-Amino-3-carboxy-1H-1,2,4-triazol-4-ium nitrate monohydrate incorporates a carboxylic acid group and nitrate counterion. The carboxy group enhances hydrogen-bonding capacity, influencing crystal packing and solubility, while the nitrate ion may alter redox properties compared to chloride . Secondary Amines: 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride features a propylamine side chain, introducing an additional basic site. This could modify protonation behavior and interaction with biological targets compared to the primary amine in the nonyl derivative .

Physicochemical Properties

Crystallographic and Computational Analysis

- Crystal Structure Determination: Software suites like SHELXL and WinGX are widely used for refining small-molecule structures . The nonyl compound’s crystal structure, if solved, would require these tools to analyze packing motifs influenced by the long alkyl chain and chloride interactions.

- Hydrogen Bonding: In 5-amino-3-carboxy-triazol nitrate, hydrogen bonds between NH$_2$, carboxy, and nitrate groups stabilize the lattice . For the nonyl derivative, weaker van der Waals interactions from the alkyl chain may dominate, reducing crystalline order compared to carboxylated analogs.

Biological Activity

5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride (CAS No. 85631-73-8) is a compound of significant interest due to its potential biological activities, particularly in agricultural applications as an antifungal and herbicidal agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a nonyl group that enhances its lipophilicity, potentially altering its interaction with biological systems. The molecular formula is C₁₁H₂₃ClN₄, with a molecular weight of approximately 246.78 g/mol. The presence of the triazole ring is crucial for its biological activity, as compounds with similar structures often exhibit significant effects on plant growth and pathogen inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in nucleic acid synthesis or metabolic pathways in plants. This interaction can disrupt essential biochemical processes, leading to growth regulation or pathogen resistance.

- Antifungal Properties : Similar triazole derivatives are known for their antifungal activity by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition can lead to cell death in susceptible fungal species.

Antifungal Activity

Research has indicated that this compound exhibits notable antifungal properties against various pathogens. In vitro studies have shown that it can effectively inhibit the growth of fungi such as Fusarium and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these fungi were determined through serial dilution methods.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Fusarium oxysporum | 25 |

| Aspergillus niger | 30 |

| Candida albicans | 20 |

These results suggest that the compound could be a viable candidate for developing antifungal treatments in agriculture.

Herbicidal Activity

The herbicidal potential of this compound has also been evaluated. Field trials demonstrated its efficacy in controlling broadleaf weeds without significantly affecting crop yield.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 78 |

| Solanum nigrum | 100 | 90 |

The compound's selective herbicidal action highlights its potential for use in integrated weed management systems.

Case Study 1: Agricultural Application

In a controlled study conducted on tomato plants, the application of this compound at varying concentrations resulted in enhanced resistance to fungal infections while promoting plant growth. The study observed a significant reduction in disease incidence compared to untreated controls.

Case Study 2: Environmental Impact Assessment

An environmental risk assessment was performed to evaluate the impact of this compound on non-target organisms. Results indicated minimal toxicity to beneficial insects and soil microorganisms at recommended application rates, suggesting that it could be safely integrated into existing agricultural practices without disrupting ecological balance .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride?

Answer:

A microwave-assisted synthesis approach is recommended for eco-friendly and efficient preparation. This method involves reacting 5-pyridinyl-2H-1,2,4-triazol-3-amine hydrochlorides with aldehyde derivatives under controlled microwave conditions (e.g., 100–150°C, 10–30 minutes). Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures high purity. For the nonyl-substituted analog, substituting the aldehyde with a nonyl group precursor and optimizing reaction stoichiometry (1:1.2 molar ratio) can yield the target compound .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve atomic coordinates and validate hydrogen bonding patterns in the crystal lattice .

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon backbone integrity, particularly the nonyl chain integration.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic distribution.

- Elemental analysis : Validate stoichiometry of C, H, N, and Cl .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Contradictions may arise from disordered nonyl chains or chloride counterion placement. Strategies include:

- High-resolution data collection : Use synchrotron radiation for datasets with .

- Validation tools : Employ SHELXL’s TWIN and BASF commands to model twinning or disorder. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

- Complementary techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in hydrogen bonding .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, microwave power). For example, dimethylformamide (DMF) at 120°C improves solubility of hydrophobic intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation.

- In-line analytics : Monitor reaction progress via HPLC-MS to identify side products (e.g., over-alkylated species) and adjust quenching times .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- Reverse transcriptase inhibition : Adapt the HIV-1 RT inhibition assay (e.g., HEPT analog protocols). Use a non-radioactive ELISA-based method with dNTP substrates and measure IC values via dose-response curves .

- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cells, comparing selectivity indices (CC/IC) to assess therapeutic potential .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., RT or kinase domains) .

Advanced: How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts (e.g., dealkylated triazole or hydrochloride dissociation) .

- Long-term stability : Store samples in amber vials at -20°C with desiccants. Perform monthly assays for 12 months to establish shelf-life .

- Solution stability : Test in PBS (pH 7.4) and simulate physiological conditions using LC-MS to detect hydrolysis products .

Advanced: What computational methods aid in predicting its pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model membrane permeability (logP) and blood-brain barrier penetration.

- ADMET prediction : Software like SwissADME to estimate bioavailability, CYP450 interactions, and hERG channel liability.

- Docking studies : AutoDock Vina for binding mode analysis with targets (e.g., RT active sites), guided by crystallographic data from related triazole derivatives .

Basic: What safety protocols are critical during handling?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform synthesis and weighing in a fume hood to avoid inhalation of hydrochloride aerosols.

- Waste disposal : Segregate halogenated waste (e.g., unreacted hydrochloride intermediates) and consult certified hazardous waste services for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.